molecular formula C9H10N2O3 B13525485 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one CAS No. 920804-25-7

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B13525485
CAS No.: 920804-25-7
M. Wt: 194.19 g/mol
InChI Key: KYDWZWKXCIWOGJ-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features a nitro group attached to a benzene ring and a methylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 4-nitrobenzaldehyde to form 4-nitrobenzyl chloride, which is then reacted with methylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(Methylamino)-1-(4-aminophenyl)ethan-1-one.

    Reduction: Formation of 2-(Methylamino)-1-(4-nitrophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylamino group can form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-1-(4-nitrophenyl)ethan-1-one
  • 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-one
  • 2-(Methylamino)-1-(4-chlorophenyl)ethan-1-one

Uniqueness

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both a nitro group and a methylamino group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the benzene ring also differentiates it from other similar compounds.

Properties

CAS No.

920804-25-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(methylamino)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O3/c1-10-6-9(12)7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3

InChI Key

KYDWZWKXCIWOGJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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